molecular formula C27H29N5 B2990195 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896838-10-1

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2990195
CAS No.: 896838-10-1
M. Wt: 423.564
InChI Key: CJHLOTGXVJAHPM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core comprising a pyrazole and pyrimidine ring system. The cyclopenta[d] fusion introduces a five-membered carbocyclic ring, enhancing structural rigidity. Key substituents include:

  • 3-Phenyl group: Provides aromatic interactions, common in bioactive molecules.
  • 8-(4-(o-Tolyl)piperazin-1-yl): A piperazine moiety substituted with an ortho-methylphenyl (o-tolyl) group, likely contributing to solubility and target affinity.

Properties

IUPAC Name

11-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-19-9-6-7-14-24(19)30-15-17-31(18-16-30)27-22-12-8-13-23(22)28-26-25(20(2)29-32(26)27)21-10-4-3-5-11-21/h3-7,9-11,14H,8,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLOTGXVJAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. One common synthetic route involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with o-tolylpiperazine under specific conditions, such as refluxing in an appropriate solvent . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound’s ability to bind to specific receptors and enzymes contributes to its biological activity and therapeutic potential.

Comparison with Similar Compounds

Core Structure Variations

  • Cyclopenta Fusion vs. Oxazinone: The target compound’s cyclopenta[d] fusion (shared with ) increases rigidity compared to the pyrazolo[3,4-d]pyrimidin-4-one core in , which contains a ketone. Rigid cores often improve binding specificity but may reduce synthetic accessibility .
  • Electron-Withdrawing Substituents : The 4-chlorophenyl and trifluoromethyl groups in enhance metabolic stability and electronic properties, contrasting with the target’s o-tolylpiperazine, which combines steric and lipophilic effects .

Position 8 Modifications

  • Piperazine Derivatives : The target’s 4-(o-tolyl)piperazine differs from the benzylpiperazine in ; the ortho-methyl group may reduce rotational freedom compared to benzyl, optimizing receptor interactions .
  • Non-Piperazine Moieties: The methoxyethylamine in replaces piperazine, likely altering solubility and hydrogen-bonding capacity .

Research Implications and Limitations

  • Pharmacological Potential: The piperazine moiety suggests serotonin or dopamine receptor modulation, but explicit activity data are absent in the provided evidence.
  • Data Gaps: Limited bioavailability, toxicity, or binding affinity data restrict functional comparisons. PubChem entries (e.g., ) may offer additional insights but require further exploration.

Biological Activity

The compound 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are notable for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H26N4\text{C}_{21}\text{H}_{26}\text{N}_4

Biological Activity Overview

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer , anti-inflammatory , and psychopharmacological effects. The compound exhibits significant potential in these areas due to its unique structural features.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines like MCF-7 and A549 .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have demonstrated that related compounds exhibit selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The piperazine moiety enhances receptor binding affinity, potentially influencing neurotransmitter systems.
  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[1,5-a]pyrimidines:

  • Case Study 1 : A derivative was tested against breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 μM.
  • Case Study 2 : Another study focused on the anti-inflammatory effects in a rat model of arthritis, where the compound demonstrated a reduction in paw swelling comparable to standard NSAIDs.

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 (µM)Reference
Compound AStructure AAnticancer12
Compound BStructure BCOX-II Inhibitor0.52
Compound CStructure CAnti-inflammatory15

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